Functional Switch from Agonist to Antagonist: D-2-Nal vs. L-2-Nal in Endomorphin-2
Incorporation of D-2-Nal at position 4 of endomorphin-2 converts the peptide from a potent agonist into a selective μ-opioid receptor antagonist. In contrast, the L-2-Nal analog retains partial agonist activity. This functional inversion is a critical design feature for creating opioid antagonists [1].
| Evidence Dimension | μ-Opioid Receptor Binding Affinity and Functional Activity |
|---|---|
| Target Compound Data | [D-2-Nal4]endomorphin-2: IC50 = 19 ± 2.1 nM (receptor binding); acts as a weak antagonist in GPI assay [1]. |
| Comparator Or Baseline | Endomorphin-2: IC50 = 1.9 ± 0.21 nM; full agonist. [D-1-Nal4]endomorphin-2: IC50 = 14 ± 1.25 nM [1]. |
| Quantified Difference | 10-fold reduction in binding affinity compared to parent agonist; conversion to antagonist functional profile. |
| Conditions | μ-opioid receptor binding assay using [3H]DAMGO; Guinea-Pig Ileum (GPI) in vitro functional assay [1]. |
Why This Matters
This data demonstrates that the D-2-Nal substitution is necessary to achieve the desired antagonist pharmacological profile, a property not shared by its L-isomer or the parent agonist, making it essential for specific antagonist development programs.
- [1] Fichna, J., et al. (2005). Novel endomorphin-2 analogs with mu-opioid receptor antagonist activity. Chemical Biology & Drug Design, 66(3), 133-139. View Source
